1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine 1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine
Brand Name: Vulcanchem
CAS No.: 177407-08-8
VCID: VC20882514
InChI: InChI=1S/C9H10FN3/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9/h2-5H,11H2,1H3,(H,12,13)
SMILES: CC(C1=NC2=C(N1)C=C(C=C2)F)N
Molecular Formula: C9H10FN3
Molecular Weight: 179.19 g/mol

1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine

CAS No.: 177407-08-8

Cat. No.: VC20882514

Molecular Formula: C9H10FN3

Molecular Weight: 179.19 g/mol

* For research use only. Not for human or veterinary use.

1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine - 177407-08-8

Specification

CAS No. 177407-08-8
Molecular Formula C9H10FN3
Molecular Weight 179.19 g/mol
IUPAC Name 1-(6-fluoro-1H-benzimidazol-2-yl)ethanamine
Standard InChI InChI=1S/C9H10FN3/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9/h2-5H,11H2,1H3,(H,12,13)
Standard InChI Key FAWZHYFMWUHJTG-UHFFFAOYSA-N
SMILES CC(C1=NC2=C(N1)C=C(C=C2)F)N
Canonical SMILES CC(C1=NC2=C(N1)C=C(C=C2)F)N

Introduction

1-(5-Fluoro-1H-benzo[d]imidazol-2-yl)ethanamine is a compound belonging to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Synthesis Steps:

  • Starting Materials: 5-Fluoro-2-nitroaniline and ethyl chloroacetate.

  • Reaction Conditions: The reaction is typically carried out in a solvent like ethanol or dimethylformamide (DMF).

  • Reduction and Cyclization: The nitro group is reduced to an amine, which then undergoes cyclization to form the benzimidazole ring.

Biological Activities and Applications

Benzimidazole derivatives, including 1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine, have been studied for their potential medicinal properties. They are known to exhibit antimicrobial, antiviral, and anticancer activities. Recent studies have identified this compound as a promising candidate for treating Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei, by inhibiting the methionyl-tRNA synthetase enzyme.

Biological Activities:

  • Antimicrobial: Potential against various pathogens.

  • Anticancer: Inhibits enzymes involved in cancer progression.

  • Antiparasitic: Effective against Trypanosoma brucei.

Chemical Reactivity

1-(5-Fluoro-1H-benzo[d]imidazol-2-yl)ethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are significant for further functionalization and application in pharmaceutical chemistry and materials science.

Types of Reactions:

  • Oxidation: Using reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: Using agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Research Findings and Future Directions

Further studies are necessary to elucidate the specific interactions of 1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine at the molecular level. Its potential applications in drug formulation and material development make it an interesting compound for ongoing research in medicinal chemistry.

Future Research Directions:

  • Mechanism of Action: Detailed studies on how the compound interacts with biological targets.

  • Derivative Synthesis: Development of new derivatives with enhanced biological activities.

  • Clinical Trials: Potential progression to clinical trials for specific therapeutic applications.

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